

A Comparative Guide to the Mass Spectrometric Characterization of 2-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

Cat. No.: B1220295

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This guide provides a detailed comparison of the mass spectrometric behavior of **2-Hydroxy-3-nitropyridine** and its structural isomer, 5-Hydroxy-2-nitropyridine. The data presented herein is essential for researchers, scientists, and drug development professionals who require unambiguous identification of these compounds in complex matrices.

Introduction to Isomer Differentiation by Mass Spectrometry

2-Hydroxy-3-nitropyridine and its isomers, such as 5-Hydroxy-2-nitropyridine, are compounds of interest in various chemical and pharmaceutical research fields. While these isomers possess the same molecular weight, their distinct structural arrangements lead to unique fragmentation patterns upon analysis by mass spectrometry. This guide focuses on the characterization and differentiation of these two isomers using Electron Ionization (EI) mass spectrometry, a common and powerful analytical technique. The differentiation is primarily based on the relative abundances of their characteristic fragment ions.

Comparative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major ions observed in the EI mass spectra of **2-Hydroxy-3-nitropyridine** and 5-Hydroxy-2-nitropyridine.

Ion Type	m/z	2-Hydroxy-3-nitropyridine Relative Abundance (%)	5-Hydroxy-2-nitropyridine Relative Abundance (%)	Fragment Identity/Loss
Molecular Ion	140	100	100	[M] ⁺ •
Fragment Ion	110	10	5	[M-NO] ⁺
Fragment Ion	94	20	5	[M-NO ₂] ⁺
Fragment Ion	66	25	80	[M-NO ₂ -CO] ⁺

Note: The relative abundance values are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

The mass spectral data presented in this guide were obtained using the following experimental setup:

Instrumentation:

- Mass Spectrometer: Agilent 7890A Gas Chromatograph coupled to an Agilent 5975C Series Mass Selective Detector.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-200

Sample Introduction:

- Technique: Gas Chromatography (GC)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness)
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Injection Volume: 1 μ L
- Inlet Temperature: 250 $^{\circ}$ C
- Oven Program: Initial temperature of 50 $^{\circ}$ C, hold for 2 minutes, then ramp to 250 $^{\circ}$ C at 10 $^{\circ}$ C/min, and hold for 5 minutes.

Fragmentation Pathway Analysis

The distinct fragmentation patterns of **2-Hydroxy-3-nitropyridine** and 5-Hydroxy-2-nitropyridine are a direct result of their different chemical structures. The proximity of the hydroxyl and nitro groups in **2-Hydroxy-3-nitropyridine** allows for specific intramolecular interactions and rearrangement pathways that are less favorable in the 5-Hydroxy-2-nitropyridine isomer. This leads to the observed differences in the relative abundances of their fragment ions, particularly the ion at m/z 66.

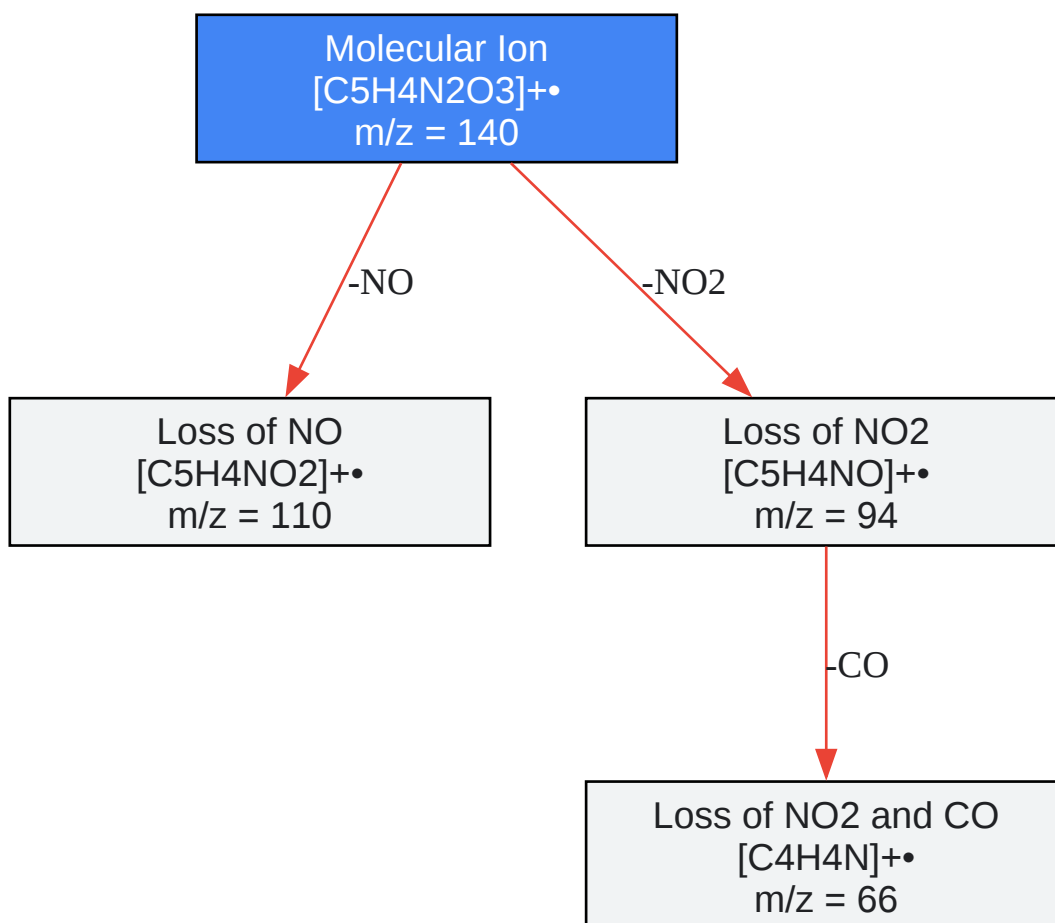
Visualizing the Experimental Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow for GC-MS analysis and a simplified representation of the primary fragmentation pathways for **2-Hydroxy-3-nitropyridine**.



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Caption: Workflow for GC-MS analysis of **2-Hydroxy-3-nitropyridine**.



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Caption: Simplified EI fragmentation of **2-Hydroxy-3-nitropyridine**.

Conclusion

The mass spectrometric analysis, particularly through Electron Ionization, provides a robust method for the characterization and differentiation of **2-Hydroxy-3-nitropyridine** and its isomer, 5-Hydroxy-2-nitropyridine. The notable differences in the relative abundances of their fragment ions, especially at m/z 66, serve as a reliable diagnostic marker for distinguishing between these two compounds. The experimental protocols and fragmentation pathways detailed in this guide offer a comprehensive framework for researchers working with these and similar molecules.

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